N-(4-Aminobutyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide
Description
Properties
CAS No. |
651307-41-4 |
|---|---|
Molecular Formula |
C23H29N3O2S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C23H29N3O2S/c1-19(20-8-3-2-4-9-20)13-17-26(16-6-5-14-24)29(27,28)23-11-7-10-21-18-25-15-12-22(21)23/h2-4,7-12,15,18-19H,5-6,13-14,16-17,24H2,1H3 |
InChI Key |
FLTDQWMYXMQFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCCCN)S(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-Aminobutyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.47 g/mol. The compound features a sulfonamide functional group, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that require careful control of conditions to yield high-purity products. The general synthetic pathway includes:
- Formation of Isoquinoline Derivative : Utilizing starting materials such as phenylbutyric acid derivatives.
- Sulfonamide Formation : Reacting the isoquinoline derivative with sulfonamide reagents to introduce the sulfonamide group.
- Purification : Employing techniques like recrystallization or chromatography to achieve purity.
Antitumor Activity
Research indicates that isoquinoline derivatives, including this compound, exhibit significant antitumor properties. A study highlighted its potential as an inhibitor of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation. Inhibition of PKB can lead to reduced tumor growth and increased apoptosis in cancer cells .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, particularly tyrosinase, which is involved in melanin synthesis. In vitro studies demonstrated that this compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 17.02 ± 1.66 | Competitive inhibition of tyrosinase |
| Kojic Acid | 27.56 ± 1.27 | Competitive inhibition |
Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays, showing a notable percentage inhibition at specific concentrations, which suggests its potential in mitigating oxidative stress-related diseases .
Case Studies
- In Vitro Studies : In a series of experiments, this compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis through the PKB pathway .
- Molecular Docking Studies : Computational studies indicated that this compound fits well within the active site of target enzymes, suggesting strong binding affinity and potential for therapeutic application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound shares its isoquinoline-5-sulfonamide core with several well-characterized inhibitors, including:
- H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide): A shorter-chain derivative with a primary aminoethyl group .
- H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide): Features a bromocinnamylaminoethyl group, enhancing hydrophobicity and PKA inhibition .
- N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide: A structural analog with a thiophene-containing alkyl chain, highlighting substituent flexibility .
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Insights
- PKA Inhibition: H-89 and H-9 are established PKA inhibitors with IC50 values in the nanomolar range. The introduction of bulky substituents (e.g., 4-bromocinnamyl in H-89) enhances selectivity and potency . For the target compound, the 3-phenylbutyl group may similarly improve hydrophobic interactions with PKA’s regulatory subunit, though experimental validation is needed.
- Hydrophobic Interactions: Evidence from naphthalenesulfonamide derivatives (e.g., W-7) demonstrates that hydrophobic groups like chlorine or aromatic rings enhance binding to calmodulin and related enzymes .
Pharmacokinetic Considerations
- This aligns with efforts in to develop PET tracers (e.g., [11C]5) for brain imaging .
- Metabolic Stability: Longer alkyl chains (e.g., 4-aminobutyl) could reduce metabolic degradation compared to shorter-chain analogs like H-9, though this requires verification.
Preparation Methods
Chlorosulfonation of Isoquinoline
Isoquinoline undergoes electrophilic aromatic substitution at the 5-position using chlorosulfonic acid:
$$
\text{Isoquinoline} + \text{ClSO}3\text{H} \xrightarrow{0^\circ\text{C}} \text{Isoquinoline-5-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Isoquinoline-5-sulfonyl chloride}
$$
Key Conditions :
- Temperature: 0°C to 5°C during sulfonation
- Phosphorus pentachloride (PCl₅) for chlorination
- Yield: 68–72% after recrystallization (ethyl acetate/hexane)
Preparation of N-(4-Aminobutyl)-N-(3-phenylbutyl)amine
Reductive Amination Strategy
A two-step alkylation process using 1-bromo-3-phenylbutane and 4-azidobutylamine :
- First Alkylation :
$$
\text{4-Azidobutylamine} + \text{1-bromo-3-phenylbutane} \xrightarrow{\text{NaHCO}_3, \text{EtOH}} \text{N-(3-phenylbutyl)-4-azidobutylamine}
$$
- Azide Reduction :
$$
\text{N-(3-phenylbutyl)-4-azidobutylamine} \xrightarrow{\text{H}_2/\text{Pd-C}, \text{MeOH}} \text{N-(4-Aminobutyl)-N-(3-phenylbutyl)amine}
$$
Sulfonamide Coupling Reaction
Two-Step Sulfonylation Protocol
To avoid over-sulfonylation, a sequential coupling approach is employed:
- First Sulfonylation :
$$
\text{Isoquinoline-5-sulfonyl chloride} + \text{N-(4-Aminobutyl)-N-(3-phenylbutyl)amine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Mono-sulfonylated intermediate}
$$
- Second Sulfonylation :
$$
\text{Mono-sulfonylated intermediate} + \text{Isoquinoline-5-sulfonyl chloride} \xrightarrow{\text{DMAP}, \text{THF}} \text{Target compound}
$$
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Comparative studies reveal toluene as the optimal solvent for sulfonylation (vs. THF or DMF), enhancing yields by 15%. Elevated temperatures (60–80°C) accelerate reactions but risk decomposition, necessitating strict thermal control.
Catalytic Additives
- Triethylamine : Scavenges HCl, preventing amine protonation
- DMAP : Accelerates sulfonyl chloride activation via transient acylpyridinium intermediates
Challenges and Alternative Routes
Competing Side Reactions
Palladium-Catalyzed Approaches
Recent patents disclose Suzuki-Miyaura coupling for introducing phenyl groups post-sulfonylation, though applicability to this target remains untested.
Industrial-Scale Production Insights
Patent US7772411B2 outlines critical parameters for kilogram-scale synthesis:
- Crystallization control : Seeding with product crystals ensures uniform particle size
- Continuous distillation : Maintains solvent ratios during work-up
- Economic considerations : Recycling toluene reduces costs by 40%
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-Aminobutyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide, and how do reaction parameters affect yield?
- The compound can be synthesized via nucleophilic substitution using isoquinoline-5-sulfonyl chloride with tailored diamines under controlled stoichiometry. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and reaction time (12–24 hrs) critically influence yields, which typically range from 15–30% for analogous sulfonamides . Multi-step purification (e.g., flash chromatography, recrystallization) is essential to isolate the product.
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while multi-nuclear NMR (1H, 13C, and 15N) resolves substitution patterns and stereochemistry. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for structurally related PKA inhibitors like H-89 . Purity (>95%) should be validated via HPLC with UV/Vis detection.
Q. What computational tools are suitable for predicting the binding mode of this compound to kinase targets like PKA?
- Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with PKA’s catalytic subunit. Focus on the sulfonamide group’s hydrogen bonding with key residues (e.g., Glu127, Lys72) and hydrophobic interactions from the phenylbutyl/aminobutyl chains .
Advanced Research Questions
Q. How does this compound compare to H-89 in inhibiting PKA, and what structural features drive selectivity?
- While H-89 contains a bromocinnamyl group for enhanced lipophilicity, the phenylbutyl/aminobutyl moieties in this compound may alter binding kinetics. Comparative IC50 assays (using [γ-32P]ATP incorporation) and surface plasmon resonance (SPR) can quantify affinity differences. Methylation of the sulfonamidic nitrogen, as seen in H-89 derivatives, minimally impacts potency, suggesting similar tolerance here .
Q. What strategies optimize in vivo biodistribution for neuroimaging applications of this compound?
- Radiolabeling with 11C or 18F (via [11C]CH3I alkylation) enables PET imaging. Conscious rat studies show peak brain uptake at 5–15 min post-injection for analogs like [11C]5, with specific activity >1,000 mCi/μmol. Blood-brain barrier penetration depends on logP (target 2–3) and polar surface area (<90 Ų) . Metabolite analysis (LC-MS/MS) ensures stability in plasma.
Q. How can contradictory data on off-target kinase inhibition be resolved for this compound?
- Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., PKC, ROCK). Structural optimization, such as adjusting the phenylbutyl chain length or introducing fluorine substituents, enhances selectivity. Data normalization to ATP concentration (Km adjustment) mitigates assay variability .
Q. What in vitro models best recapitulate the compound’s efficacy in neuropsychiatric disorders?
- Primary neuronal cultures or iPSC-derived neurons treated with cAMP activators (e.g., forskolin) can model PKA-dependent signaling. Measure downstream markers (CREB phosphorylation, BDNF expression) via Western blot or ELISA. Co-cultures with astrocytes may better mimic blood-brain barrier dynamics .
Methodological Notes
- Synthesis: Prioritize anhydrous conditions to avoid hydrolysis of sulfonamide intermediates.
- Data Analysis: Use nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for comparative studies.
- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
